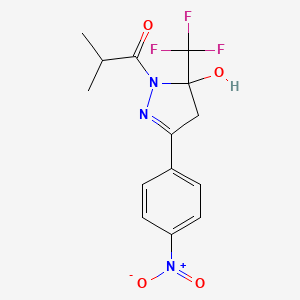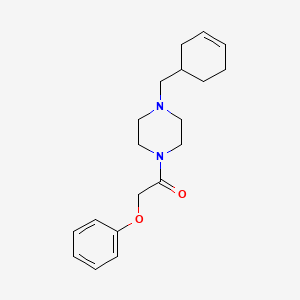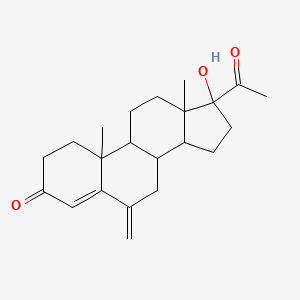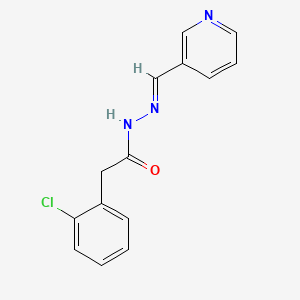![molecular formula C19H36ClNO2 B5204297 1-[2-(1-adamantyl)ethoxy]-3-(tert-butylamino)-2-propanol hydrochloride](/img/structure/B5204297.png)
1-[2-(1-adamantyl)ethoxy]-3-(tert-butylamino)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[2-(1-adamantyl)ethoxy]-3-(tert-butylamino)-2-propanol hydrochloride” is a complex organic molecule. It contains an adamantyl group, which is a type of bulky, three-dimensional alkyl group derived from adamantane . It also contains a tert-butylamino group and an ethoxy group attached to a propanol backbone .
Molecular Structure Analysis
The adamantyl group is known for its rigid, cage-like structure which can impart unique properties to the compounds it’s part of . The tert-butylamino group and the ethoxy group are both electron-donating, which could influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The adamantyl group is non-polar and hydrophobic, while the tert-butylamino and ethoxy groups may impart some polarity to the molecule .科学的研究の応用
Influenza A Virus Prophylaxis
1-[2-(1-adamantyl)ethoxy]-3-(tert-butylamino)-2-propanol hydrochloride: is indicated for the prophylaxis of illnesses caused by various strains of the influenza A virus in adults. It is used to prevent the onset of the condition in people who have been exposed to the virus but are not yet showing symptoms .
Influenza A Virus Treatment
This compound is also used in the treatment of influenza A virus infections. It helps reduce the severity and duration of symptoms in infected individuals, aiding in their recovery .
Research on Resistance Mechanisms
The compound is utilized in scientific studies to understand the mechanisms of resistance that the influenza virus may develop. This research is crucial for developing new antiviral drugs that can overcome resistance .
Pharmacokinetics and Metabolism Studies
Researchers use this chemical to study its pharmacokinetics —how the body absorbs, distributes, metabolizes, and excretes it—as well as its metabolism to design better dosing regimens and improve efficacy .
Comparative Efficacy Studies
The compound is involved in comparative studies to evaluate its efficacy against other antiviral agents. These studies help determine the most effective treatment options for influenza A virus infections .
Formulation and Stability Testing
It is also used in the development of new pharmaceutical formulations. Researchers test the stability of the compound under various conditions to ensure the safety and effectiveness of the final product .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-(tert-butylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO2.ClH/c1-18(2,3)20-12-17(21)13-22-5-4-19-9-14-6-15(10-19)8-16(7-14)11-19;/h14-17,20-21H,4-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUVAGQCZLTDHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COCCC12CC3CC(C1)CC(C3)C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1-Adamantyl)ethoxy]-3-(tert-butylamino)propan-2-ol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-benzoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5204243.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5204248.png)
![(2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5204251.png)
![6-(4-fluorophenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B5204252.png)
![4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204260.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5204270.png)
![2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B5204278.png)
![butyl[(2-hydroxyphenoxy)methyl]phosphinic acid](/img/structure/B5204288.png)
![4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5204290.png)

![methyl 1-benzyl-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5204312.png)